molecular formula C12H10F3NOS B7896088 (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

Cat. No.: B7896088
M. Wt: 273.28 g/mol
InChI Key: IOCUMYJTDLQRMK-UHFFFAOYSA-N
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Description

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine lies in its combination of the trifluoromethoxy group with the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-2-8(4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCUMYJTDLQRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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